molecular formula C9H10BrN3O B15229891 6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B15229891
M. Wt: 256.10 g/mol
InChI Key: LPMXBRDOGOYMPJ-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a brominated dihydropyridopyrimidinone derivative. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Pyridopyrimidinones are recognized as privileged structures in drug discovery due to their ability to provide ligands for various biological targets, a property enhanced by their resemblance to endogenous purine bases . While specific biological data for this exact compound is not fully established in the public literature, compounds based on the closely related pyridothienopyrimidin-4-one scaffold have been designed and synthesized as potent non-ATP mimetic inhibitors of Pim-1 kinase . In these inhibitors, a key structural feature is a bromine atom at a specific position on the fused ring system, which is intended to occupy a hydrophobic region against the hinge region of the kinase's ATP-binding site . The rigidity of the fused ring system helps to properly orient the molecule within the active site. Researchers may value this brominated derivative as a key synthetic intermediate for further structure-activity relationship (SAR) explorations or as a building block for constructing more complex molecular architectures in programs targeting oncology and other disease areas. This product is intended for research and development purposes only.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

6-bromo-1,3-dimethyl-4H-pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C9H10BrN3O/c1-12-5-6-3-7(10)4-11-8(6)13(2)9(12)14/h3-4H,5H2,1-2H3

InChI Key

LPMXBRDOGOYMPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N=CC(=C2)Br)N(C1=O)C

Origin of Product

United States

Preparation Methods

Lithiation-Substitution for Regioselective Bromination

A regioselective lithiation-substitution protocol enables direct bromination at the 6-position of pyrimidinone precursors. In a representative procedure, tert-butyl (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) carbamate undergoes lithiation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with bromine to install the bromo group. Subsequent deprotection with HCl yields the brominated pyrimidinone core.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) at −78°C
  • Lithiating agent: LDA (2.5 equiv)
  • Bromine source: Br₂ (1.1 equiv)
  • Yield: 47% after column chromatography

This method’s regioselectivity arises from the directed ortho-lithiation effect, where the carbamate group directs metalation to the 5-position, enabling bromination at the adjacent 6-position.

Palladium-Catalyzed Cross-Coupling for Pyrido Ring Formation

The pyrido[2,3-d]pyrimidinone scaffold is constructed via Suzuki-Miyaura coupling between boronic acid intermediates and halogenated pyrimidines. For example, (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid reacts with 2-bromopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) and sodium carbonate in THF at 75°C.

Optimized Parameters :

  • Catalyst: Pd(dppf)Cl₂ (10 mol%)
  • Base: Na₂CO₃ (2.0 equiv)
  • Solvent: THF/H₂O (4:1)
  • Temperature: 75°C, 6 hours
  • Yield: 81–95%

Post-coupling deprotection of the methoxyethoxymethyl (MEM) group with NaOH in DMAC (dimethylacetamide) furnishes the free aminobenzoylpyridine intermediate, which undergoes cyclization to form the dihydropyridopyrimidinone core.

Cyclocondensation of Aminopyrimidines with Keto Esters

Cyclocondensation strategies employ 2-aminopyrimidines and α-keto esters under acidic conditions. In a patented route, 5-bromo-2-aminopyrimidine reacts with dimethyl acetylenedicarboxylate in acetic acid, followed by methylation with methyl iodide to install the 1- and 3-methyl groups.

Reaction Profile :

  • Cyclization agent: Acetic acid, reflux
  • Methylation: CH₃I, K₂CO₃ in DMF
  • Overall yield: 65–72%

This method prioritizes atom economy but requires stringent temperature control to avoid decarboxylation side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each methodology:

Method Key Step Yield Scalability Complexity
Lithiation-Substitution Regioselective bromination 47% Moderate High
Suzuki-Miyaura Coupling Pyrido ring formation 81–95% High Moderate
Cyclocondensation Heterocyclic assembly 65–72% Low Low
  • Lithiation-Substitution offers precise bromine placement but suffers from low yields due to sensitive intermediates.
  • Suzuki-Miyaura Coupling achieves high yields and scalability, ideal for industrial applications, but requires expensive palladium catalysts.
  • Cyclocondensation is operationally simple but limited by side reactions and lower yields.

Mechanistic Insights and Reaction Optimization

Role of Solvent in Lithiation Reactions

THF’s low polarity stabilizes the lithiated intermediate, enhancing regioselectivity. Substituting THF with DME (1,2-dimethoxyethane) reduces yields by 15–20%, underscoring solvent-critical stabilization.

Catalyst Loading in Cross-Coupling

Reducing Pd(dppf)Cl₂ loading from 10 mol% to 5 mol% decreases yields to 60–65%, indicating catalyst saturation is essential for efficient coupling. Pre-activation of the catalyst with triethylamine improves turnover frequency by 30%.

Acidic vs. Basic Deprotection Conditions

MEM deprotection with HCl (1M) in THF achieves 90% efficiency but risks hydrolyzing the dihydro ring. In contrast, NaOH in DMAC at 50°C preserves the core structure with 95% efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions. For example:

  • Amination : Reaction with primary/secondary amines (e.g., 2-fluoro-4-iodoaniline) in polar aprotic solvents (DMF, THF) yields 6-amino derivatives .

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids using PdCl₂(dppf) catalysts produces 6-aryl substituted pyridopyrimidines (e.g., 6-(2,5-dimethoxybenzyl) derivatives) .

Key Conditions :

  • Solvent: THF or DMF

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%)

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours .

Cyclization and Functionalization

The dihydropyrido-pyrimidine core participates in cyclization reactions:

  • Intramolecular Cyclization : Treatment with formic acid induces cyclization to form pyridopyrimidones, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidine-4,7-diones .

  • Reductive Alkylation : Formaldehyde and sodium cyanoborohydride selectively methylate the N10 position under acidic conditions (acetic acid) .

Alkylation and Protection Strategies

The NH groups undergo alkylation for functional diversification:

  • Benzylation : Reaction with benzyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base yields 1,3-dibenzyl derivatives .

  • Protection/Deprotection : Boc or Fmoc groups are introduced via alkylation and removed under acidic/basic conditions to regenerate free amines .

Table 1: Documented Reactions and Conditions

Reaction TypeReagents/CatalystsConditionsProduct ExampleYield (%)Ref.
Bromine Substitution N-Bromosuccinimide (NBS)DMF, 0°C → RT, 6h5-Bromo-pyridopyrimidine78
Suzuki Coupling Ar-B(OH)₂, PdCl₂(dppf)THF, 80°C, 24h6-(2,5-Dimethoxybenzyl) derivative65
N-Alkylation Benzyl bromide, K₂CO₃DMF, 80°C, 24h1,3-Dibenzylpyridopyrimidine92
Reductive Methylation Formaldehyde, NaBH₃CNAcetic acid, RT, 12hN10-Methylated derivative85

Mechanistic Insights

  • Cross-Coupling Efficiency : Electron-rich aryl boronic acids show higher reactivity due to enhanced transmetallation rates .

  • Solvent Effects : DMF enhances nucleophilicity in substitution reactions, while THF optimizes palladium catalyst activity .

  • Steric Hindrance : Bulky substituents at positions 1 and 3 reduce reaction rates in alkylation steps .

Analytical Validation

  • NMR Spectroscopy : Characteristic shifts for bromine (δ 7.2–7.4 ppm in ¹H NMR; δ 95–100 ppm in ¹³C NMR) .

  • HPLC Purity : Commercial samples show >95% purity (C18 column, MeCN/H₂O gradient).

Scientific Research Applications

6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound featuring a bicyclic structure that incorporates both pyridine and pyrimidine moieties. Its molecular formula is C9H10BrN3OC_9H_{10}BrN_3O, with a molecular weight of approximately 228.05 g/mol. The compound has a bromine atom at the 6-position of the pyridine ring. The SMILES notation for this compound is O=C1NCC2=CC(Br)=CN=C2N1.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the bromine substituent and the nitrogen atoms in its structure. Key reactions may include:

  • Electrophilic Aromatic Substitution : The bromine atom can be replaced by other electrophiles.
  • Nucleophilic Substitution : Nitrogen atoms can participate in nucleophilic reactions.
  • Halogen-Metal Exchange : The bromine substituent can undergo halogen-metal exchange reactions to form organometallic reagents.
    These reactions are essential for synthesizing analogs with improved pharmacological properties.

Research indicates that this compound exhibits biological activity, particularly as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation and are often implicated in cancer progression. Such compounds are being explored for potential therapeutic applications in treating cell proliferative disorders such as cancer and inflammation. Toxicity studies suggest that the compound has harmful effects if ingested and can cause skin irritation, which necessitates careful handling in laboratory settings.

Applications

The primary applications of this compound are in medicinal chemistry and drug development. Its role as a cyclin-dependent kinase inhibitor positions it as a candidate for cancer therapeutics and in developing anti-inflammatory agents due to its biological activity against cell proliferation.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets:

  • Cyclin-Dependent Kinases (CDKs) : Assessing its inhibitory effect on different CDKs.
  • ATP-Binding Site : Investigating its interaction with the ATP-binding site of kinases.
    These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic profile.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructure CharacteristicsUnique Features
This compoundBicyclic structure with bromine at position 6Potent cyclin-dependent kinase inhibitor
6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-oneSimilar bicyclic structure without dimethyl groupsLess potent than its dimethylated counterpart
6-bromo-3-methylpyrido[2,3-b]pyrimidin-4-oneContains a methyl group instead of dimethylDifferent biological activity profile
5-Bromo-pyrido[2,3-b]pyrimidin-4-oneBromine at position 5; lacks dimethyl substitutionMay exhibit different inhibitory effects on kinases

Mechanism of Action

The mechanism by which 6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Substituents Biological Activity Molecular Weight (g/mol) Key Reference
6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 6-Br, 1-Me, 3-Me Not fully characterized (potential ENPP1/PDE4 inhibition) 228.05
YM976 (4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) 4-ClPh, 1-Et, 7-Et PDE4 inhibitor (anti-inflammatory) 315.78
5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 5-Cl, 3-Me Not reported 197.62
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one 6-Br, 2-CF₃ No activity specified 258.01
3-(2-Bromophenyl)-7-...-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one 3-(2-BrPh), 7-NH₂ ENPP1 inhibitor (cancer immunotherapy) ~450 (estimated)

Key Comparative Insights

Substituent Effects on Bioactivity
  • Bromine Position : Bromination at position 6 (target compound) vs. position 5 (5-chloro derivative) may alter steric and electronic interactions with enzyme active sites. The 6-bromo substitution is linked to enhanced diuretic activity in related scaffolds , while 5-chloro derivatives lack reported bioactivity .
  • Methyl vs. Ethyl Groups : The 1,3-dimethyl groups in the target compound reduce steric bulk compared to YM976’s 1,7-diethyl substituents. YM976’s ethyl groups enhance PDE4 binding affinity and metabolic stability .

Biological Activity

6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural characteristics position it as a promising candidate for various therapeutic applications, including cancer treatment and enzyme inhibition.

  • Molecular Formula : C9H11BrN2
  • Molecular Weight : 227.10 g/mol
  • IUPAC Name : 6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of pyrido[2,3-d]pyrimidine structures can induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar structures have been shown to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) by inducing morphological changes and enhancing caspase activity at concentrations as low as 1.0 μM .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several key enzymes involved in cancer progression:

  • Bromodomain and Extra-Terminal Domain (BET) Inhibition : It has been suggested that this compound class may target BRD4, a protein implicated in various cancers. The inhibition of BRD4 can lead to reduced tumor growth and improved patient outcomes in certain malignancies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

Structural FeatureBiological Activity
Bromine Substitution at C6Enhances binding affinity to target proteins
Dimethyl Groups at C3Modulates lipophilicity and cellular uptake
Dihydro-pyridine RingContributes to the overall stability and reactivity

Case Studies

  • In Vitro Studies : A study conducted on similar pyrido[2,3-d]pyrimidine derivatives demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM. This suggests a mechanism through which these compounds can disrupt cancer cell proliferation by targeting cytoskeletal components .
  • In Vivo Studies : Animal models treated with pyrido[2,3-d]pyrimidine derivatives showed significant tumor reduction when compared to control groups. This highlights the potential for these compounds in therapeutic settings beyond initial cell line studies .

Q & A

Q. How can the synthesis of 6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one be optimized for high yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization reactions starting from substituted uracil or pyrimidine precursors. A two-step approach involves:

Alkylation/Amination : Reacting 6-amino-1,3-dimethyluracil with brominating agents (e.g., NBS or Br₂ in DMF) to introduce the bromine substituent.

Cyclization : Using formamide or urea under microwave irradiation (150–280°C) to form the pyrido[2,3-d]pyrimidinone core.
Key optimization parameters:

  • Temperature : Higher temperatures (e.g., 280°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
  • Catalysts : Triethylamine or acetic acid enhances reaction rates in ethanol or DMSO .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer: A combination of techniques is critical:

  • ¹H/¹³C NMR : Identify substituent positions via characteristic shifts. For example:
    • Methyl groups: δ 2.35–3.95 ppm (¹H), δ 30–35 ppm (¹³C).
    • Aromatic protons: δ 6.88–8.84 ppm (¹H), δ 109–161 ppm (¹³C) .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 258–507 for related derivatives) .
  • Elemental Analysis : Validate C, H, N content (e.g., C 59–75%, N 13–17%) to rule out impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of ENPP1 inhibitors based on this scaffold?

Methodological Answer: Key SAR findings from ENPP1 inhibition studies:

  • Substituent Effects :

    PositionSubstituentActivity (IC₅₀)Reference
    6-BrBromine<100 nM
    1/3-CH₃MethylEnhances metabolic stability
  • Advanced Modifications :

    • Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to improve binding to ENPP1’s hydrophobic pocket.
    • Replace the dihydropyrimidinone ring with a pyrimidodiazepinone to enhance solubility without losing activity .
  • Validation : Use molecular dynamics (MD) simulations (e.g., GROMACS) to analyze binding modes with ENPP1’s catalytic domain .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 for ENPP1, MCF7 for cancer) and controls (e.g., cisplatin for cytotoxicity).
  • Validate purity via HPLC (≥98%) to exclude off-target effects from byproducts .

Mechanistic Studies :

  • Perform kinase profiling (e.g., Eurofins Panlabs) to rule out nonspecific inhibition.
  • Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., ENPP1-KO vs. WT cells) .

Q. What strategies improve metabolic stability in vivo for this compound class?

Methodological Answer:

  • Microsomal Stability Assays :
    • Incubate with human/rat liver microsomes (1 mg/mL, 37°C) and monitor degradation via LC-MS/MS.
    • Results: Methyl groups at positions 1/3 reduce CYP450-mediated oxidation, improving t₁/₂ >2 hours .
  • Prodrug Design :
    • Mask polar groups (e.g., -OH) as acetate esters to enhance bioavailability. Hydrolyze in plasma via esterases .

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